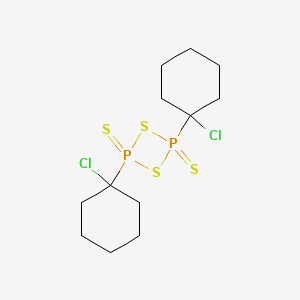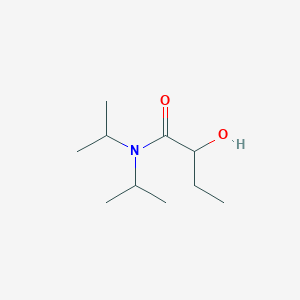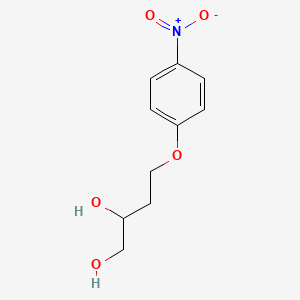
4-(4-Nitrophenoxy)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenoxy)butane-1,2-diol is an organic compound characterized by the presence of a nitrophenyl group attached to a butane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)butane-1,2-diol typically involves the reaction of 4-nitrophenol with butane-1,2-diol under specific conditions. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with an alkyl halide derivative of butane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitrophenoxy)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidizing the hydroxyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the diol.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenoxy)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving nitro and hydroxyl groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenoxy)butane-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenoxy)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.
4-(4-Nitrophenoxy)butane-1,2,3-triol: Contains an additional hydroxyl group.
4-(4-Nitrophenoxy)butane-2,3-diol: Hydroxyl groups are on adjacent carbon atoms.
Propiedades
Número CAS |
40742-23-2 |
|---|---|
Fórmula molecular |
C10H13NO5 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
4-(4-nitrophenoxy)butane-1,2-diol |
InChI |
InChI=1S/C10H13NO5/c12-7-9(13)5-6-16-10-3-1-8(2-4-10)11(14)15/h1-4,9,12-13H,5-7H2 |
Clave InChI |
MBTUVBRWDRJUAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


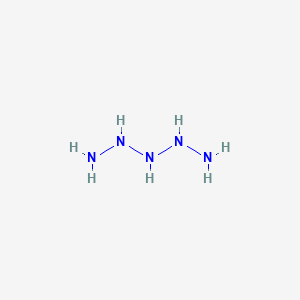
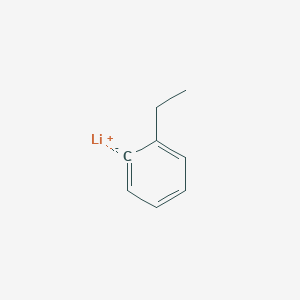
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

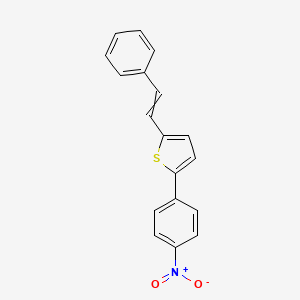
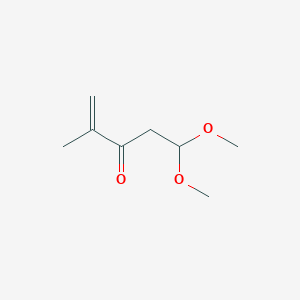
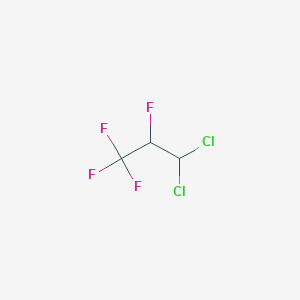
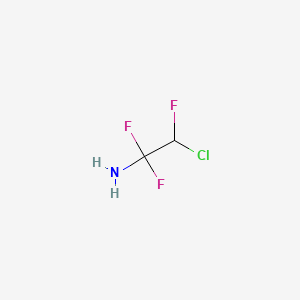
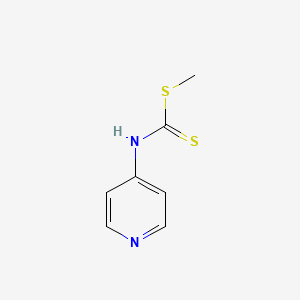
![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

